Cas no 339098-85-0 (2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid)
![2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid structure](https://ja.kuujia.com/images/noimg.png)
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid 化学的及び物理的性質
名前と識別子
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- 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid
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2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00890223-1g |
2-[5-(4-Methoxybenzoyl)thiophen-2-yl]acetic acid |
339098-85-0 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
A2B Chem LLC | AI84873-5g |
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid |
339098-85-0 | >90% | 5g |
$4744.00 | 2024-04-20 | |
A2B Chem LLC | AI84873-1g |
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid |
339098-85-0 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI84873-1mg |
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid |
339098-85-0 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI84873-10mg |
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid |
339098-85-0 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652280-1mg |
2-(5-(4-Methoxybenzoyl)thiophen-2-yl)acetic acid |
339098-85-0 | 98% | 1mg |
¥473.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652280-10mg |
2-(5-(4-Methoxybenzoyl)thiophen-2-yl)acetic acid |
339098-85-0 | 98% | 10mg |
¥934.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652280-5mg |
2-(5-(4-Methoxybenzoyl)thiophen-2-yl)acetic acid |
339098-85-0 | 98% | 5mg |
¥537.00 | 2024-05-18 | |
A2B Chem LLC | AI84873-5mg |
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid |
339098-85-0 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI84873-500mg |
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid |
339098-85-0 | >90% | 500mg |
$720.00 | 2024-04-20 |
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acidに関する追加情報
Compound CAS No. 339098-85-0: 2-[5-(4-Methoxybenzoyl)Thiophen-2-Yl]Acetic Acid
2-[5-(4-Methoxybenzoyl)Thiophen-2-Yl]Acetic Acid is a structurally complex organic compound with the CAS registry number 339098-85-0. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and wide-ranging applications in various fields such as materials science, pharmacology, and organic synthesis. The molecule consists of a thiophene ring substituted at the 5-position with a 4-methoxybenzoyl group and at the 2-position with an acetic acid moiety. This combination of functional groups imparts the compound with interesting chemical and biological properties.
The thiophene ring is a five-membered aromatic heterocycle containing one sulfur atom. It is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in organic synthesis. The substitution pattern on the thiophene ring plays a crucial role in determining the compound's reactivity and functionality. In this case, the 4-methoxybenzoyl group attached at the 5-position introduces electron-donating methoxy groups, which can influence the electronic properties of the thiophene ring. This substitution pattern is often exploited in drug design to enhance bioavailability and target specificity.
The acetic acid moiety attached at the 2-position of the thiophene ring adds another layer of functionality to the molecule. Acetic acid derivatives are commonly used in pharmaceuticals due to their ability to form esters, amides, and other bioactive compounds. The presence of this group in 2-[5-(4-Methoxybenzoyl)Thiophen-2-Yl]Acetic Acid suggests potential applications in areas such as anti-inflammatory agents, antiviral drugs, or as intermediates in more complex molecule syntheses.
Recent studies have highlighted the importance of thiophene derivatives in drug discovery. For instance, researchers have explored the use of thiophene-containing compounds in targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The 4-methoxybenzoyl group in this compound has been shown to enhance solubility and stability, making it a promising candidate for drug delivery systems.
In addition to its pharmaceutical applications, 2-[5-(4-Methoxybenzoyl)Thiophen-2-Yl]Acetic Acid has potential uses in materials science. Thiophene derivatives are known for their role in the synthesis of conductive polymers and organic semiconductors. The combination of electron-donating groups like methoxybenzoyl with thiophene rings can be exploited to create materials with tailored electronic properties for applications in electronics, sensors, and energy storage devices.
From a synthetic perspective, this compound can be prepared through a variety of methods including nucleophilic aromatic substitution, coupling reactions, or Friedel-Crafts acylation. Recent advancements in catalytic methods have made it possible to achieve higher yields and better selectivity in these reactions. For example, the use of palladium catalysts has been reported to facilitate cross-coupling reactions involving thiophenes, enabling more efficient synthesis routes for compounds like 2-[5-(4-Methoxybenzoyl)Thiophen-2-Yl]Acetic Acid.
The structural versatility of this compound also makes it an attractive candidate for further modification. By altering substituents on the thiophene ring or modifying the acetic acid group, chemists can explore new functionalities and applications. For instance, introducing additional electron-withdrawing groups could enhance its activity as an electrocatalyst or improve its performance as a drug candidate.
In conclusion, CAS No. 339098-85-0, or 2-[5-(4-Methoxybenzoyl)Thiophen-2-Yl]Acetic Acid, is a multifaceted compound with significant potential across various scientific domains. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new properties and uses for this compound, its role in advancing science and technology is expected to grow significantly.
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